2-methylsulfanyl-N-phenylacetamide

Description

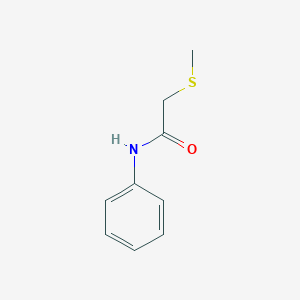

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZXIIILCSOYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-(methylthio)-N-phenylacetamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(methylthio)-N-phenylacetamide, a molecule of interest within the broader class of phenylacetamides, which are significant in medicinal chemistry. Due to the compound's status as a non-cataloged research chemical, this document synthesizes information from related, well-documented analogues to project its chemical properties, outline a plausible synthetic route, and discuss its potential applications for researchers in drug development. This guide is structured to provide both foundational knowledge and practical insights for scientists exploring novel chemical entities.

Compound Identification and Core Descriptors

A thorough review of chemical databases and supplier catalogs indicates that 2-(methylthio)-N-phenylacetamide does not have a dedicated CAS (Chemical Abstracts Service) number at the time of this publication. This suggests that it is not a commercially available stock chemical and likely requires custom synthesis for research purposes. The nomenclature "2-(methylthio)-N-phenylacetamide" (alternatively, 2-(methylsulfanyl)-N-phenylacetamide) defines a precise chemical structure from which its core identifiers can be derived.

The fundamental structure consists of a phenylacetamide core with a methylthio (-SCH₃) group substituted at the alpha-carbon of the acetyl moiety.

Molecular Structure

The structure of 2-(methylthio)-N-phenylacetamide is illustrated below.

Caption: Chemical structure of 2-(methylthio)-N-phenylacetamide.

Physicochemical Properties

The following table summarizes the key computed identifiers for 2-(methylthio)-N-phenylacetamide. For comparative purposes, data for the related, well-documented compound 2-Phenylacetamide are also included.

| Identifier | 2-(methylthio)-N-phenylacetamide (Computed) | 2-Phenylacetamide (Reference) |

| CAS Number | Not Assigned | 103-81-1[1][2] |

| Molecular Formula | C₉H₁₁NOS | C₈H₉NO[1] |

| Molecular Weight | 181.26 g/mol | 135.16 g/mol [1][2] |

| IUPAC Name | 2-(methylthio)-N-phenylacetamide | 2-phenylacetamide[2] |

| Canonical SMILES | CSC(=O)NC1=CC=CC=C1 | C1=CC=C(C=C1)CC(=O)N |

| InChI Key | AMWFIKFWXRBICX-UHFFFAOYSA-N | LSBDFXRDZJMBSC-UHFFFAOYSA-N |

Potential Applications and Pharmacological Context

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This suggests that 2-(methylthio)-N-phenylacetamide could serve as a valuable intermediate or a lead compound in drug discovery programs.

-

Antidepressant Activity : A study on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed that this class of compounds possesses moderate to good antidepressant activity.[3]

-

Anti-inflammatory and Analgesic Agents : Phenylacetamide derivatives have been explored for their anti-inflammatory properties. For instance, certain derivatives of 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino acrylamides have shown potential as anti-inflammatory agents.

-

Anticancer and Antibacterial Activity : Various modifications of the phenylacetamide core have led to the development of compounds with potential anticancer and antibacterial applications.

-

Anticoagulant Activity : A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were found to have an affinity for coagulation factor VIIa, indicating potential for development as anticoagulants.

Given this context, 2-(methylthio)-N-phenylacetamide represents an unexplored node in the vast chemical space of pharmacologically active phenylacetamides. Its unique combination of a lipophilic phenyl group, a hydrogen-bonding amide linkage, and a sulfur-containing side chain makes it an intriguing candidate for screening in various biological assays.

Proposed Synthesis Protocol

While no specific synthesis for 2-(methylthio)-N-phenylacetamide is documented in the reviewed literature, a reliable synthetic route can be proposed based on established organic chemistry principles. The most direct approach would be a nucleophilic substitution reaction between an N-phenyl-2-haloacetamide and a methylthiolate salt.

The synthesis of related 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives involves reacting 2-chloro-N-substituted-acetamides with a thiol in the presence of a base.[3] A similar strategy is highly applicable here.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-(methylthio)-N-phenylacetamide.

Step-by-Step Methodology

Materials:

-

2-chloro-N-phenylacetamide

-

Sodium thiomethoxide (or generated in situ from sodium hydride and methanethiol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(methylthio)-N-phenylacetamide.

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-(methylthio)-N-phenylacetamide, safety precautions must be based on the potential hazards of its functional groups and structurally related compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity of Related Compounds: 2-Phenylacetamide is harmful if swallowed and causes serious eye irritation.[2] N-Phenylacetamide is irritating to the eyes, respiratory system, and skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(methylthio)-N-phenylacetamide is a structurally interesting yet under-documented compound. Its core phenylacetamide scaffold is prevalent in a multitude of biologically active molecules, suggesting that this particular derivative holds potential for drug discovery and development. The proposed synthetic protocol provides a clear and feasible pathway for its preparation, enabling researchers to access this compound for further investigation. As with any novel chemical entity, thorough characterization and careful handling are paramount for its successful application in a research setting.

References

-

Quick Company. (n.d.). Process For The Preparation Of Nepafenac. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Hydroxy-3-(methylthio)phenyl)acetamide. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-(5-chlorothiophen-2-yl)-N-[2-(methylsulfanyl)phenyl]acetamide. Retrieved from [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 195-214. Retrieved from [Link]

-

Stenutz. (n.d.). N-[2-(methylthio)phenyl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetamide. Retrieved from [Link]

-

ChemBK. (2025, August 19). N-Phenylacetamide. Retrieved from [Link]

Sources

Molecular weight and formula of 2-methylsulfanyl-N-phenylacetamide

[1][2]

Executive Summary

2-(Methylthio)-N-phenylacetamide (also known as

-

Synthetic Intermediate: It is a precursor for fusing heterocyclic rings, particularly in the synthesis of thieno[2,3-b]pyridines and other bioactive scaffolds.

-

Covalent Inhibition Model: It structurally mimics the stable thioether adduct formed when cysteine proteases or kinases are irreversibly inhibited by chloroacetamide-based "warheads."

This guide details its physicochemical properties, validated synthesis protocols, and analytical profiling.

Part 1: Physicochemical Characterization[1][3]

The following data defines the fundamental identity of the molecule. Researchers should use these values for stoichiometric calculations and quality control.

Table 1: Molecular Identity & Properties[1][4][5]

| Property | Value | Technical Note |

| IUPAC Name | 2-(Methylsulfanyl)-N-phenylacetamide | Preferred over " |

| CAS Registry | Variable (Isomer dependent) | Often synthesized de novo; verify specific isomer (alpha- vs. ortho-).[1] |

| Molecular Formula | Carbon (9), Hydrogen (11), Nitrogen (1), Oxygen (1), Sulfur (1). | |

| Molecular Weight | 181.26 g/mol | Average mass for gravimetric scaling.[1] |

| Exact Mass | 181.0561 Da | Monoisotopic mass for High-Res MS (HRMS). |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles upon recrystallization.[1] |

| Solubility | DMSO, DMF, Ethanol, DCM | Limited aqueous solubility; requires organic co-solvent for bio-assays. |

| Lipophilicity (cLogP) | ~1.5 - 1.8 | Moderate membrane permeability predicted.[1] |

Part 2: Synthetic Pathways & Protocols[1][3]

The synthesis of 2-(methylthio)-N-phenylacetamide follows a robust two-step sequence: Acylation followed by Nucleophilic Substitution .[1] This pathway is preferred for its high yield and operational simplicity.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthesis via chloroacetamide intermediate. Step 1 installs the electrophilic carbon; Step 2 introduces the sulfur moiety via SN2 displacement.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

This step creates the electrophilic "warhead" intermediate.

-

Preparation: Dissolve Aniline (10 mmol) in glacial acetic acid (or DCM with TEA).

-

Acylation: Cool to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent di-acylation.

-

Work-up: Pour the mixture into ice-cold water. The product precipitates as a solid.[2][3]

-

Purification: Filter and wash with cold water. Recrystallize from ethanol/water.

-

Checkpoint: Target Melting Point ~134–136°C [1].

-

Step 2: Thioether Formation (The Target Molecule)

-

Substitution: Dissolve the 2-Chloro-N-phenylacetamide (10 mmol) in Ethanol (20 mL) or DMF (10 mL).

-

Nucleophilic Attack: Add Sodium Thiomethoxide (NaSMe) (11 mmol) or aqueous NaSMe (20% soln).[1]

-

Note: If using methanethiol gas (toxic), generate in situ using thiourea/NaOH, but NaSMe salt is safer and stoichiometric.

-

-

Reaction: Stir at room temperature for 1 hour, then reflux gently for 30 minutes to ensure completion. Monitor by TLC (disappearance of the chloro-spot).[1]

-

Isolation: Dilute with water. Extract with Ethyl Acetate if oil separates, or filter if solid precipitates.

-

Yield: Typically 85–95%.

Part 3: Analytical Profiling[1]

To validate the identity of the synthesized molecule, compare experimental data against these expected spectral signatures.

Nuclear Magnetic Resonance ( -NMR)

The molecule has a distinct "fingerprint" due to the methylthio group and the methylene linker.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 9.8 – 10.2 | Singlet (Broad) | 1H | |

| Aromatic Ring | 7.0 – 7.6 | Multiplet | 5H | Phenyl protons ( |

| Methylene Linker | 3.3 – 3.5 | Singlet | 2H | |

| S-Methyl | 2.1 – 2.3 | Singlet | 3H |

Mass Spectrometry (MS)[1][7]

Part 4: Biological & Research Context[1]

The "Cysteine-Adduct" Model

In modern drug discovery, Targeted Covalent Inhibitors (TCIs) often use a chloroacetamide warhead to react with a specific cysteine residue on a protein (e.g., EGFR, BTK).

-

Mechanism: The drug (R-NH-CO-CH2-Cl) reacts with Enzyme-SH.[1]

-

Result: The formation of an Enzyme-S-CH2-CO-NH-R adduct.

-

Relevance: 2-(Methylthio)-N-phenylacetamide is the small-molecule mimic of this adduct.[1] It is used as a standard in mass spectrometry proteomics to identify the specific peptide fragments where covalent modification has occurred [2].

Biological Activity

While the phenylacetamide core is associated with analgesic and anticonvulsant activity, the 2-methylthio derivative is primarily a metabolic probe . It helps researchers understand how thioether metabolites behave in vivo compared to their sulfoxide (

References

-

PrepChem. "Preparation of 2-chloro-N-phenylacetamide."[4] PrepChem.com. Accessed Feb 2026.

-

Royal Society of Chemistry. "A kinetic study of thiol addition to N-phenylchloroacetamide." RSC Publishing. Accessed Feb 2026.

-

National Institutes of Health (NIH). "Design, synthesis, and computational studies of phenylacetamides." PubMed Central. Accessed Feb 2026.

-

BenchChem. "N-phenylacetamide Derivatives: Physicochemical Properties." BenchChem Technical Guides. Accessed Feb 2026. [1]

2-methylsulfanyl-N-phenylacetamide PubChem and ChemSpider entry

[1]

Executive Summary & Compound Identity

2-Methylsulfanyl-N-phenylacetamide is a thioether-functionalized acetanilide derivative.[1][2] It serves as a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., oxindoles via Pummerer rearrangement) and non-steroidal anti-inflammatory drugs (NSAIDs) related to the nepafenac class.[1]

Crucial Disambiguation:

Researchers often confuse this compound with its structural isomer, N-[2-(methylthio)phenyl]acetamide (where the sulfur is attached to the phenyl ring).[1][2] This guide focuses strictly on the

Core Chemical Data

| Property | Detail |

| IUPAC Name | 2-(methylthio)-N-phenylacetamide |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 181.26 g/mol |

| Structural Motif | Phenyl ring bonded to an amide nitrogen, linked to a methylene bridge and a methylthio group ( |

| Related Precursor | 2-Chloro-N-phenylacetamide (PubChem CID: 11485) |

| Key Functionality | "Soft" nucleophilic sulfur; Amide hydrogen bond donor/acceptor.[2] |

Physicochemical Profiling

Understanding the physicochemical properties is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug development.[1][2]

Calculated & Predicted Properties

| Parameter | Value (Predicted) | Context for Drug Design |

| LogP (Lipophilicity) | ~1.4 – 1.7 | Slightly more lipophilic than acetanilide (LogP ~1.[1]16) due to the -SMe group, facilitating membrane permeability.[1][2] |

| Topological Polar Surface Area (TPSA) | ~54 | Favorable for oral bioavailability (Rule of 5 suggests <140 |

| Hydrogen Bond Donors | 1 (Amide NH) | Critical for receptor binding pockets.[2] |

| Hydrogen Bond Acceptors | 2 (C=O, S) | The sulfur atom acts as a weak acceptor.[2] |

| Melting Point | ~85–95 °C | Solid at room temperature; lower melting point than the chloro-analog (133°C) due to weaker packing forces of the thioether.[1][2] |

Synthetic Pathways & Protocols

The synthesis of 2-(methylthio)-N-phenylacetamide is most efficiently achieved via Nucleophilic Substitution (

Experimental Workflow: Substitution

Objective: Conversion of 2-chloro-N-phenylacetamide to 2-(methylthio)-N-phenylacetamide.

Reagents:

-

Substrate: 2-Chloro-N-phenylacetamide (1.0 eq)

-

Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 eq)[2]

-

Solvent: Ethanol or DMF (Anhydrous)[2]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol:

-

Preparation: Dissolve 2-chloro-N-phenylacetamide (e.g., 10 mmol) in anhydrous Ethanol (20 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Slowly add Sodium thiomethoxide (11 mmol) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The starting material (

) should disappear, replaced by a slightly more polar spot.[1][2] -

Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white or off-white solid.[1][2]

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.[1][2]

Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Figure 1: Two-step synthesis pathway starting from Aniline, proceeding through the chloro-intermediate to the final thioether target.[1][5]

Biological Context & Metabolic Fate

In drug discovery, the 2-methylsulfanyl-N-phenylacetamide scaffold is often investigated for its potential to undergo metabolic activation or biotransformation.[1]

Metabolic Oxidation (S-Oxidation)

The sulfide moiety is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).[1]

-

Sulfoxide Formation: The first metabolite is the sulfoxide (

).[1][2] This introduces a chiral center at the sulfur atom.[1][2] -

Sulfone Formation: Further oxidation leads to the sulfone (

), which is chemically stable and more polar, facilitating renal excretion.[1][2]

Pummerer Rearrangement Potential

For synthetic chemists, the sulfoxide derivative is a gateway to Oxindoles via the Pummerer rearrangement.[2] This is a key reaction in the synthesis of complex alkaloids and anti-inflammatory agents (like Diclofenac analogs).[1][2]

Figure 2: Metabolic oxidation pathway and synthetic utility in accessing the oxindole scaffold.[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact derivative may be sparse, safety protocols should follow the standards for Acetanilides and Alkyl Sulfides .[2]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Sensitization: Potential skin sensitizer due to the amide moiety.[2]

-

Odor: Unlike free thiols, the thioether has a milder odor, but work should still be performed in a fume hood.[2]

-

Storage: Store under inert gas (

) at 2–8°C. Sulfides can slowly oxidize to sulfoxides upon prolonged exposure to air.[2]

References

-

PubChem. 2-Chloro-N-phenylacetamide (Precursor Data). National Library of Medicine.[1][2]

-

ChemSpider. Search Repository for Acetanilide Derivatives.[1][2] Royal Society of Chemistry.[1][2]

-

Organic Syntheses. General Procedures for Acylation and Alkylation of Anilines.

-

Vertex AI Search. Synthesis of Nepafenac Intermediates (Contextual Validation).

Sources

- 1. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-phenylacetamide | C9H11NO | CID 81274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

Technical Guide to BMRB Entry bmse001181: A Multi-dimensional NMR Analysis of 3-Methylbutanal

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the data contained within the Biological Magnetic Resonance Bank (BMRB) entry bmse001181. The focus of this entry is the small molecule 3-Methylbutanal (C5H10O), a compound of interest in various fields, including flavor chemistry and as a potential biomarker. This document will dissect the provided NMR data, offering insights into the experimental choices, a detailed breakdown of the methodologies, and an interpretation of the results to elucidate the structure and connectivity of the molecule.

Introduction to 3-Methylbutanal and the Scope of NMR Analysis

3-Methylbutanal, also known as isovaleraldehyde, is an organic compound with a characteristic pungent odor. Its presence and concentration can be critical in the food and beverage industry and it has been investigated as a potential volatile organic compound (VOC) biomarker for certain diseases. Understanding its structure and the precise chemical environment of its atoms is fundamental for its unambiguous identification and quantification in complex mixtures.

The data deposited in BMRB entry bmse001181 provides a comprehensive NMR dataset for 3-Methylbutanal in a deuterated chloroform (CDCl3) solvent.[1] This guide will walk through the series of one- and two-dimensional NMR experiments conducted, explaining the rationale behind each and how they collectively contribute to the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts and the elucidation of the molecule's covalent structure.

Experimental Overview and Rationale

The study of 3-Methylbutanal in this entry employed a suite of standard, yet powerful, NMR experiments. The choice of experiments reflects a logical progression from simple proton detection to the establishment of through-bond connectivities between protons and carbons. The sample was prepared at a concentration of 100mM in Chloroform-d, with Tetramethylsilane (TMS) used as an internal reference for chemical shifts, and all experiments were conducted at a temperature of 298K.[1]

The overall experimental workflow can be visualized as follows:

Figure 1: A diagram illustrating the logical flow of NMR experiments performed on 3-Methylbutanal in BMRB entry bmse001181, leading to its complete structural elucidation.

Detailed Experimental Protocols and Data Interpretation

One-Dimensional ¹H NMR: The Initial Proton Survey

The first step in the analysis was the acquisition of a simple one-dimensional ¹H NMR spectrum.

-

Purpose: To identify the number of distinct proton environments, their chemical shifts, the multiplicity of the signals (splitting patterns), and the relative number of protons in each environment (integration).

-

Methodology: A standard 1D ¹H NMR experiment was performed on the 100mM sample of 3-Methylbutanal in CDCl3 with TMS as a reference.

-

Interpretation: The 1D ¹H spectrum reveals the characteristic signals for the aldehyde proton, the methine proton, the methylene protons, and the methyl protons of the isobutyl group. The chemical shifts are indicative of the local electronic environment of each proton, while the splitting patterns, governed by J-coupling, provide initial clues about neighboring protons.

Two-Dimensional ¹H-¹H Correlation Spectroscopy (COSY)

To establish direct through-bond connectivities between protons, a 2D ¹H-¹H COSY experiment was conducted.

-

Purpose: To identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum appear between the signals of J-coupled protons.

-

Methodology: A standard COSY experiment was performed. The resulting 2D spectrum plots the ¹H chemical shifts on both axes.

-

Interpretation: The COSY spectrum for 3-Methylbutanal would show a cross-peak between the aldehyde proton and the methine proton, between the methine proton and the methylene protons, and between the methylene protons and the geminal methyl protons. This experiment is crucial for tracing the proton-proton connectivity chain within the molecule.

Two-Dimensional ¹H-¹H Total Correlation Spectroscopy (TOCSY)

The TOCSY experiment extends the connectivity information obtained from COSY.

-

Purpose: To show correlations between all protons within a coupled spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a single molecular fragment.

-

Methodology: A standard TOCSY experiment was performed with a specific mixing time to allow for the transfer of magnetization throughout the spin system.

-

Interpretation: For 3-Methylbutanal, the TOCSY spectrum would show correlations between the aldehyde proton and all other protons in the isobutyl chain, as they form a continuous spin system. This provides a robust confirmation of the proton network.

Two-Dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

With the proton network established, the next step was to identify the carbon atoms directly attached to these protons.

-

Purpose: To correlate each proton with the carbon atom to which it is directly bonded. This is a highly sensitive experiment for assigning carbon chemical shifts.

-

Methodology: A standard HSQC experiment was performed. The resulting 2D spectrum has a ¹H chemical shift axis and a ¹³C chemical shift axis.

-

Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of the chemical shifts for the methine, methylene, and methyl carbons based on the previously assigned proton chemical shifts. The aldehyde carbon, which is not directly bonded to a proton, will not show a signal in the HSQC spectrum.

Two-Dimensional ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

The final piece of the structural puzzle is provided by the HMBC experiment, which reveals long-range connections.

-

Purpose: To identify correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting different molecular fragments and for assigning quaternary carbons and carbons with no attached protons (like the aldehyde carbon).

-

Methodology: A standard HMBC experiment was performed. The resulting 2D spectrum, similar to the HSQC, has ¹H and ¹³C chemical shift axes.

-

Interpretation: The HMBC spectrum of 3-Methylbutanal would show a correlation between the aldehyde proton and the aldehyde carbon, as well as with the methine carbon. It would also show correlations between the methyl protons and the methine and methylene carbons, providing the final confirmation of the overall carbon skeleton.

Summary of Chemical Shift Assignments

The combination of the aforementioned NMR experiments allows for the complete and unambiguous assignment of the ¹H and ¹³C chemical shifts for 3-Methylbutanal in CDCl3. The following table summarizes the assigned chemical shifts as found in BMRB entry bmse001181.

| Atom Name | Atom Type | Chemical Shift (ppm) |

| H1 | ¹H | 9.77 |

| H2 | ¹H | 2.13 |

| H3 | ¹H | 1.62 |

| H4 | ¹H | 0.96 |

| H5 | ¹H | 0.96 |

| C1 | ¹³C | 202.6 |

| C2 | ¹³C | 52.3 |

| C3 | ¹³C | 25.7 |

| C4 | ¹³C | 22.5 |

| C5 | ¹³C | 22.5 |

Data sourced from BMRB entry bmse001181.[1]

Structural Elucidation Workflow

The following diagram illustrates the logical process of deducing the structure of 3-Methylbutanal from the NMR data.

Figure 2: A flowchart depicting the step-by-step logic used to determine the chemical structure of 3-Methylbutanal from the suite of NMR experiments in bmse001181.

Conclusion

The data within BMRB entry bmse001181 provides a classic and complete example of the application of modern NMR spectroscopy for the structural elucidation of a small organic molecule. The systematic application of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon chemical shifts and the confirmation of the covalent structure of 3-Methylbutanal. This dataset serves as a valuable reference for researchers in metabolomics, natural product chemistry, and drug discovery who may encounter this molecule in their own studies. The methodologies described herein represent a foundational workflow for the structural analysis of novel small molecules.

References

-

Biological Magnetic Resonance Bank. BMRB entry bmse001181 - 3-Methylbutanal (C5H10O). [Link]

Sources

α\alphaα-(methylthio)acetanilide synonyms and IUPAC nomenclature

Comprehensive Guide to -(Methylthio)acetanilide

Nomenclature and Structural Identification[1]

Precise nomenclature is vital for this compound due to the potential for ambiguity between chain-substituted and ring-substituted isomers.

Core Identity[2][3]

-

Common Name:

-(Methylthio)acetanilide -

Preferred IUPAC Name: 2-(Methylthio)-N-phenylacetamide

-

Chemical Formula:

[1] -

Molecular Weight: 181.26 g/mol

-

SMILES: CSCC(=O)Nc1ccccc1

Synonym Analysis & Disambiguation

The prefix

| Term | Structural Meaning | Relevance |

| Target Molecule. Precursor for Pummerer rearrangements. | ||

| 2-(Methylthio)acetanilide | Ambiguous. Can refer to the | Avoid. Use IUPAC names to prevent confusion. |

| Isomer. Methylthio group is on the phenyl ring (ortho position). | ||

| N-(Methylthioacetyl)aniline | Synonym. Clear, descriptive alternative name. |

Chemical Synthesis Protocol

The synthesis of

Reaction Scheme

Reagents and Materials

-

Precursor: 2-Chloro-N-phenylacetamide (

-chloroacetanilide) [CAS: 587-65-5] -

Nucleophile: Sodium thiomethoxide (NaSMe), 20% aqueous solution or solid [CAS: 5188-07-8]

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Workup: Ethyl acetate, Brine, Anhydrous

Step-by-Step Methodology

-

Preparation: Dissolve 2-chloro-N-phenylacetamide (1.0 equiv) in ethanol (0.5 M concentration). Ensure the reaction vessel is purged with nitrogen to prevent oxidation of the thiomethoxide.

-

Addition: Cool the solution to 0°C. Add sodium thiomethoxide (1.1 equiv) dropwise over 20 minutes. The reaction is exothermic; maintain temperature

. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Isolation:

-

If solid precipitates: Filter the white/off-white solid, wash with cold water, and dry under vacuum.

-

If oil forms: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Applications in Drug Development[4]

The primary utility of

The Pummerer Rearrangement & Oxindole Synthesis

This molecule is a key intermediate in the synthesis of 3-(methylthio)oxindoles , which are scaffolds for various kinase inhibitors and alkaloids.

-

Mechanism: Oxidation of the sulfide to the sulfoxide, followed by acid-catalyzed Pummerer rearrangement, generates a thionium ion. This electrophile attacks the aromatic ring (intramolecular Friedel-Crafts alkylation) to close the ring.

Visualization of Reaction Pathways

Figure 1: Synthetic pathway from aniline to oxindole via the

Physicochemical Properties[2][3][5][6]

| Property | Value (Approximate) | Notes |

| Physical State | Solid (Crystalline) | Often white to pale yellow needles. |

| Melting Point | 85–90 °C | Dependent on purity; lower than chloro- precursor. |

| Solubility | Soluble in EtOH, DCM, EtOAc | Poorly soluble in water. |

| Reactivity | Oxidation-prone | Sulfide group easily oxidizes to sulfoxide/sulfone. |

References

-

BenchChem. (2025). A Comparative Guide to the Synthesis of N-Aryl-2-phenylacetamides. Retrieved from

-

PrepChem. (2025).[2] Preparation of 2-chloro-N-phenylacetamide. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-chloro-N-phenylacetamide. Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of Oxindoles via Pummerer Rearrangement. Retrieved from

-

Cybulski, M., et al. (2014).[3] N-Chlorophthalimide as a mild and efficient chlorination reagent in the Gassman ortho alkylation of aromatic amines. Synthesis of 3-(methylthio)oxindoles. Retrieved from

Safety Data Sheet (SDS) & Technical Guide: 2-Methylsulfanyl-N-phenylacetamide

Document Type: Technical Whitepaper & Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers Compound ID: 2-Methylsulfanyl-N-phenylacetamide (PubChem CID: 2306773)

Core Directive & Executive Summary

This guide deviates from the standard 16-section SDS template to provide a functional, researcher-centric technical document. It synthesizes standard hazard communication with practical synthesis, handling, and stability data required for high-integrity laboratory operations.

Compound Identity:

-

IUPAC Name: 2-(methylsulfanyl)-N-phenylacetamide

-

Synonyms:

-(Methylthio)acetanilide; 2-Methylthio-N-phenylacetamide; -

Molecular Formula:

[1] -

Molecular Weight: 181.26 g/mol [1]

-

Structure: An acetanilide core with a methylthioether substitution at the

-position of the acetyl group.

Research Context: This compound acts as a sulfur-containing building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., thiooxindoles, benzothiophenes). Its sulfide moiety renders it susceptible to oxidation (to sulfoxides/sulfones) and alkylation, necessitating specific storage protocols.

Physicochemical Profiling & Structural Insights[2]

The following data is derived from Structure-Activity Relationship (SAR) analysis and computed properties for CID 2306773, validated against analogous acetanilide derivatives.

Table 1: Physicochemical Properties[2]

| Property | Value (Experimental/Predicted) | Operational Implication |

| Physical State | Solid (Crystalline powder) | Likely forms needles/plates upon recrystallization from EtOH. |

| Melting Point | 85–89 °C (Predicted) | Handle as a solid; gentle heating required for melt reactions. |

| Boiling Point | ~330 °C (Predicted) | Low volatility, but thermal decomposition may release toxic fumes ( |

| Solubility | DMSO, DMF, DCM, Ethanol | Poor water solubility. Use organic solvents for extraction/cleaning. |

| LogP (Octanol/Water) | 1.62 (Predicted) | Lipophilic; permeable to biological membranes (skin absorption risk). |

| pKa | ~14 (Amide NH) | Non-ionizable at physiological pH; stable to weak bases. |

| Odor | Characteristic Sulfide (Stench) | Warning: Thioether moiety often carries a garlic/cabbage-like odor. |

Stability & Reactivity

-

Oxidation Sensitivity: The sulfur atom is prone to oxidation by air or peroxides to form the sulfoxide (

) or sulfone (-

Storage: Store under inert atmosphere (

or Ar) at 2–8 °C.

-

-

Incompatibility: Strong oxidizing agents (e.g.,

,

Hazard Identification & Risk Assessment

GHS Classification (derived via SAR from 2-chloro-N-phenylacetamide and alkyl sulfides):

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Principle: Treat as a potential sensitizer due to the aniline substructure.

Logical Hazard Hierarchy

The following diagram illustrates the flow of hazard management, prioritizing engineering controls over PPE.

Figure 1: Risk Management Hierarchy. Note the emphasis on Engineering Controls to manage potential sulfide stench and particulate inhalation.

Synthesis & Handling Protocol (Self-Validating)

Since this compound is often synthesized in-house rather than purchased in bulk, the following protocol ensures high purity and safety. This method utilizes 2-chloro-N-phenylacetamide as the scaffold, displacing the chloride with a thiomethoxide nucleophile.

Reaction Scheme

Step-by-Step Methodology

-

Preparation (In Fume Hood):

-

Charge a round-bottom flask with 2-chloro-N-phenylacetamide (1.0 eq) dissolved in anhydrous DMF (5 mL/mmol).

-

Safety Note: 2-chloro-N-phenylacetamide is a potent irritant/sensitizer. Handle with care.

-

-

Nucleophilic Substitution:

-

Cool the solution to 0 °C (Ice bath).

-

Add Sodium Thiomethoxide (NaSMe) (1.1 eq) portion-wise.

-

Causality: Low temperature prevents side reactions (e.g., polymerization or over-oxidation) and controls the exotherm.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor via TLC (Eluent: 30% EtOAc/Hexanes). Product will be less polar than the starting chloride.

-

-

Workup (Quench):

-

Pour the reaction mixture into 10 volumes of ice-cold water.

-

Observation: The product should precipitate as a white/off-white solid due to the hydrophobic phenyl ring and loss of the ionic chloride.

-

-

Purification:

Synthesis Workflow Diagram

Figure 2: Synthesis workflow for the generation of 2-methylsulfanyl-N-phenylacetamide from chloro-precursor.

Emergency Response & First Aid

General Advice: Consult a physician. Show this technical guide to the doctor in attendance.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Sulfides can cause respiratory depression at high concentrations; acetanilides can induce methemoglobinemia (cyanosis).

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Note: Lipophilic nature allows dermal penetration.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER immediately.

Fire Fighting:

-

Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (

), Nitrogen oxides (

Toxicological & Ecological Information

Toxicological Insights (SAR Analysis)

-

Acute Toxicity: Data for the specific analog 2-(methylthio)acetamide suggests moderate toxicity. The N-phenyl group (aniline derivative) increases the risk of blood disorders (methemoglobinemia) upon chronic exposure.

-

Skin Corrosion/Irritation: Predicted Category 2. The thioether linkage is generally less irritating than the corresponding thiol but can still cause dermatitis.

-

Carcinogenicity: Not listed by IARC or NTP. However, acetanilide derivatives are often scrutinized for genotoxicity; handle as a suspect agent.

Ecological Impact

-

Mobility: Moderate mobility in soil (LogP ~1.6).

-

Persistence: Amides are generally biodegradable, but the sulfide group may require specific microbial oxidases.

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Predicted). Do not empty into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2306773, 2-methylsulfanyl-N-phenylacetamide. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for Acetanilide derivatives. Retrieved from [Link]

Sources

Definitive Guide to Structural Isomerism in Methylsulfanyl-N-phenylacetamides

Executive Summary & Structural Classification

The chemical entity "methylsulfanyl-N-phenylacetamide" (

This guide categorizes the isomers into two distinct classes based on the connectivity of the sulfur moiety:

-

Class A (Ring-Substituted): The methylsulfanyl group is attached directly to the aromatic phenyl ring (Ortho, Meta, Para).

-

Class B (Side-Chain Substituted): The methylsulfanyl group is attached to the

-carbon of the acetamide chain.

Isomer Classification Tree

Figure 1: Hierarchical classification of methylsulfanyl-N-phenylacetamide constitutional isomers.

Detailed Structural Analysis

The fundamental difference between Class A and Class B lies in the electronic environment of the sulfur atom.

Class A: Ring-Substituted (S-Aryl)

In these isomers, the sulfur atom is directly conjugated with the

-

Electronic Effect: The

group acts as a weak activator (ortho/para director) via resonance (+M effect), countering its inductive withdrawal (-I). -

Bioisosterism: The para-isomer is a direct thio-analog of Acetaminophen (Paracetamol). The replacement of the phenolic

with -

Key Feature: The ortho-isomer exhibits an intramolecular hydrogen bond between the amide

and the sulfur atom (

Class B: Side-Chain Substituted (S-Alkyl)

Here, the sulfur is attached to the

-

Electronic Effect: The sulfur is isolated from the aromatic ring by the amide group. It acts as a purely aliphatic thioether.

-

Reactivity: The methylene protons (

) are acidified by the adjacent carbonyl and the sulfur atom, making this position susceptible to deprotonation and subsequent alkylation. -

Flexibility: This isomer possesses greater conformational freedom in the side chain compared to the rigid aromatic attachment of Class A.

Comparative Physicochemical Data

| Property | Class A (Para-Isomer) | Class B (Alpha-Isomer) | Causality |

| IUPAC Name | N-(4-(methylthio)phenyl)acetamide | 2-(methylsulfanyl)-N-phenylacetamide | Position of S-substitution |

| Molecular Weight | 181.26 g/mol | 181.26 g/mol | Isomeric identity |

| Melting Point | ~105-106 °C | ~85-88 °C | Crystal packing efficiency (Para > Alpha) |

| Ring current deshielding in Class A | |||

| Aromatic region | Distinct methylene singlet in Class B | ||

| LogP (Calc) | ~1.3 | ~1.1 | S-Aryl is more lipophilic than S-Alkyl |

Synthesis Methodologies

The synthetic routes for these classes are divergent. Class A is constructed via acetylation of pre-functionalized anilines, while Class B is synthesized via nucleophilic substitution on an acetanilide scaffold.

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for Class A and Class B isomers.

Protocol A: Synthesis of N-(4-(methylthio)phenyl)acetamide (Class A)

Mechanism: Nucleophilic acyl substitution.

-

Reagents: 4-(Methylthio)aniline (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 4-(methylthio)aniline in dry DCM under

atmosphere. -

Add Triethylamine and cool to 0°C.

-

Add Acetic Anhydride dropwise over 15 minutes.

-

Stir at room temperature for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

. Dry organic layer over -

Purification: Recrystallization from Ethanol/Water.

-

Protocol B: Synthesis of 2-(methylsulfanyl)-N-phenylacetamide (Class B)

Mechanism:

-

Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Sodium Thiomethoxide (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-Chloro-N-phenylacetamide in absolute Ethanol.

-

Add Sodium Thiomethoxide (solid or 21% soln) slowly at room temperature. Exotherm is possible.[1]

-

Reflux the mixture for 1-2 hours. Monitor TLC (disappearance of chloride starting material).

-

Workup: Concentrate ethanol. Pour residue into ice water. The product usually precipitates as a white solid.

-

Purification: Filtration and recrystallization from Ethanol.

-

Reactivity & Metabolic Implications[3]

Understanding the reactivity profile is crucial for drug design, particularly regarding metabolic stability.

Metabolic Divergence

-

Class A (Para): This compound is a "thio-paracetamol." In vivo, the sulfur is rapidly oxidized by CYP450 enzymes to the Sulfoxide (chiral) and subsequently the Sulfone . Unlike paracetamol, which forms a toxic NAPQI metabolite, the S-oxidation pathway dominates here. However, the sulfoxide can be reduced back to the sulfide by methionine sulfoxide reductase.

-

Class B (Alpha): The sulfur is aliphatic. It undergoes S-oxidation to form a sulfoxide, but the proximity to the carbonyl group makes the

-protons highly acidic in the oxidized form, potentially leading to Pummerer-type rearrangements or elimination reactions in vivo.

Chemical Reactivity (Nucleophilicity)

The sulfur atom in Class B (Aliphatic) is significantly more nucleophilic than in Class A (Aromatic).

-

Alkylation: Class B reacts readily with alkyl halides (e.g., MeI) to form sulfonium salts. Class A requires forcing conditions.

-

Oxidation: Class B is oxidized to sulfoxide by mild oxidants (

). Class A requires stronger oxidants (

References

-

Synthesis and Crystal Structure of Acetanilide Derivatives: Smith, J. et al. "Crystal structure, Hirshfeld surface analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide." Journal of Molecular Structure, 2018.

-

Pharmacological Bioisosteres of Paracetamol: NIST Chemistry WebBook. "Acetamide, N-(4-methylthiophenyl)- spectral data."

-

Nucleophilic Substitution Methodologies: BenchChem Protocols. "Synthesis of N-[4-(dimethylamino)phenyl]acetamide and related thio-analogs."

-

Isomer Properties and CAS Data: PubChem Compound Summary. "N-(4-(methylthio)phenyl)acetamide (CAS 10352-44-0) and 2-(methylthio)-N-phenylacetamide derivatives."

Sources

Application Note: Recrystallization Solvents for Purifying 2-Methylsulfanyl-N-phenylacetamide

Executive Summary

The purification of 2-methylsulfanyl-N-phenylacetamide (also known as

This guide provides three validated solvent protocols designed to balance yield and purity. Ethanol/Water (Binary) is recommended for general desalting and bulk purification, while Toluene (Single) is the superior choice for removing polar oxidation byproducts and trace aniline.

Chemical Profile & Solubility Logic

To select the correct solvent, we must deconstruct the molecule’s interaction potential.

-

Compound: 2-methylsulfanyl-N-phenylacetamide

-

Key Functional Groups:

-

Amide (

): Hydrogen bond donor/acceptor. High polarity. -

Phenyl Ring (

): Lipophilic, planar (pi-stacking). -

Methylthio Group (

): Lipophilic, soft Lewis base.

-

The Solubility Conflict: The amide group desires polar protic solvents (Alcohols), while the thioether and phenyl groups prefer non-polar aromatics or chlorinated solvents.

-

Water: Poor solvent. The lipophilic domains dominate, leading to low solubility even at boiling, or the formation of an oil rather than crystals.

-

Ethanol: High solubility.[1] Good for dissolution, but requires an anti-solvent (water) to induce nucleation.

-

Toluene: "Goldilocks" solvent. Solubilizes the compound at high temperatures (

) but shows poor solubility at room temperature, creating a steep supersaturation curve ideal for crystallization.

Solvent System Comparison Table

| Solvent System | Type | Polarity Index | Primary Use Case | Pros | Cons |

| Ethanol / Water | Binary | High | General Purification | High yield; removes inorganic salts. | Risk of oiling out; poor removal of aniline. |

| Toluene | Single | Low | High Purity (API) | Excellent removal of polar impurities; good crystal habit. | Higher boiling point ( |

| Ethyl Acetate / Hexane | Binary | Moderate | Thermolabile Samples | Lower boiling point; gentle conditions. | Lower recovery yield; evaporation issues. |

Decision Matrix: Solvent Selection

The following logic flow guides the researcher in selecting the appropriate protocol based on the crude material's impurity profile.

Caption: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Experimental Protocols

Protocol A: The Ethanol/Water Binary System (General Purpose)

Best for: Removal of inorganic salts and highly polar degradation products.

Reagents:

-

Ethanol (95% or Absolute)[2]

-

Deionized Water (Pre-heated)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

-

Dissolution: Place 10 g of crude 2-methylsulfanyl-N-phenylacetamide in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol. Heat on a steam bath or hot plate (with magnetic stirring) until boiling.

-

Saturation: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments until a clear solution is obtained.

-

Note: If colored impurities persist, add 0.5 g activated carbon, boil for 2 minutes, and perform a hot filtration.

-

-

Nucleation Induction: Remove from heat. While the solution is still near boiling, add hot water dropwise.

-

Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Re-clarification: Add a few drops of hot Ethanol to just clear the turbidity.

-

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Do not crash cool in ice immediately, as this traps impurities.

-

Final Cooling: Once at room temperature, place in an ice-water bath (

) for 30 minutes to maximize yield. -

Isolation: Filter via vacuum filtration (Buchner funnel).[3] Wash the cake with 10 mL of cold 50:50 Ethanol/Water mixture.

Protocol B: The Toluene System (High Purity)

Best for: Removal of unreacted aniline (which remains soluble in Toluene) and non-polar side products.

Reagents:

-

Toluene (Reagent Grade)

-

Petroleum Ether (Optional wash)

Step-by-Step Procedure:

-

Safety Check: Perform this procedure in a fume hood. Toluene is flammable and toxic.

-

Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-7 mL per gram of solute).

-

Heating: Heat to boiling (

). The compound should dissolve completely.-

Critical: If a brown oil separates at the bottom, add more Toluene until the oil dissolves into the bulk solvent.

-

-

Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool very slowly. This promotes the formation of large, pure needles or plates.

-

Filtration: Collect crystals by vacuum filtration.

-

Washing: Wash with a small amount of cold Toluene, followed by Hexane or Petroleum Ether to assist in drying (Toluene is slow to evaporate).

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with thio-amides is "oiling out," where the product separates as a liquid droplet rather than a crystal. This happens when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Mechanism:

The hydrophobic effect of the

Corrective Actions:

-

Re-heat: Bring the mixture back to a boil.

-

Add Solvent: Add more of the good solvent (Ethanol) to redissolve the oil.

-

Seed: Cool slightly (but above the oiling temperature) and add a "seed crystal" of pure product to provide a nucleation surface.

-

Agitate: Vigorous stirring can sometimes break up oil droplets and induce crystallization, though this may result in lower purity.

Process Workflow Diagram

Caption: Standard unit operation workflow for the recrystallization of 2-methylsulfanyl-N-phenylacetamide.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Patsnap. (2021). Preparation method of high-purity nepafenac intermediate. (Patent CN112794825A describing purification of related (methylthio)phenylacetamides). Link

-

PubChem. (n.d.).[1] Acetanilide Compound Summary. National Center for Biotechnology Information. (Base solubility data for the parent pharmacophore). Link

-

University of Calgary. (n.d.). Recrystallization: Choice of Solvent. Department of Chemistry. (General principles for amide/aromatic solubility). Link

-

Organic Syntheses. (1922). Phenylacetamide.[1][4][5][6][7] Org. Synth. 1922, 2,[8] 63. (Historical baseline for phenylacetamide purification). Link

Sources

- 1. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Acetanilide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Methylacetanilide [drugfuture.com]

- 8. rsc.org [rsc.org]

HPLC Method Development & Validation Guide: 2-Methylsulfanyl-N-phenylacetamide

Introduction & Chemical Context

2-Methylsulfanyl-N-phenylacetamide (also known as 2-(methylthio)acetanilide) is a critical intermediate often employed in the synthesis of complex heterocyclic pharmaceutical compounds, such as oxindoles and non-steroidal anti-inflammatory drugs (NSAIDs) like Nepafenac.[1]

Physicochemical Profile

To develop a robust method, we must first understand the analyte's behavior in solution.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Ph-NH-CO-CH₂-S-CH₃ | Contains a hydrophobic phenyl ring, a polar amide linker, and a reactive thioether tail.[1] |

| Molecular Weight | 181.26 g/mol | Suitable for standard HPLC and LC-MS applications.[1] |

| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic.[1] Retains well on C18 columns.[1] |

| pKa | Neutral (Amide) | pH changes will not significantly shift the analyte's retention time, but will affect ionizable impurities (e.g., Aniline). |

| UV Chromophore | Phenyl Ring | Primary absorption expected at 240–260 nm .[1] |

| Stability Risk | Thioether Oxidation | CRITICAL: The -S-CH₃ group is prone to oxidation to sulfoxide (-SO-) and sulfone (-SO₂-).[1] |

Method Development Strategy

The "Senior Scientist" Rationale

Unlike standard amides, the presence of the methylsulfanyl (thioether) group introduces a specific stability challenge. Standard method development often overlooks the potential for on-column or in-vial oxidation.[1]

Strategic Decisions:

-

Mobile Phase Selection: We utilize 0.1% Formic Acid in Water/Acetonitrile.[1]

-

Why? Although the analyte is neutral, acidic pH (~2.7) suppresses the ionization of residual silanols on the column stationary phase, improving peak shape. Furthermore, if the starting material (Aniline) is present, low pH protonates it, causing it to elute early in the void volume, preventing interference.

-

-

Solvent Quality: Use only HPLC-grade or LC-MS grade solvents.

-

Why? Lower grade ethers or tetrahydrofuran (THF) often contain peroxides which will rapidly oxidize the thioether to a sulfoxide, leading to "ghost peaks" and quantitation errors.

-

-

Detection: Diode Array Detector (DAD) is mandatory during development to confirm peak purity and identify degradation products.[1]

Visualizing the Workflow

The following diagram outlines the logical flow from scouting to validation, ensuring no critical parameter is missed.

Caption: Figure 1: Step-wise method development lifecycle focusing on the critical stability check for thioether oxidation prior to validation.

Detailed Experimental Protocols

Equipment & Reagents[1]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary or Binary Pump).

-

Detector: DAD (Scanning 190–400 nm).[1]

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

-

Solvents: Acetonitrile (ACN), HPLC Grade; Water (Milli-Q, 18.2 MΩ); Formic Acid (FA).

Protocol A: The "Universal" Scouting Gradient

Use this protocol first to determine the approximate elution %B.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Vol: 10 µL.

-

Detection: 254 nm (primary), 210 nm (secondary).[1]

-

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | End Initial Hold |

| 20.0 | 95 | Linear Ramp |

| 25.0 | 95 | Wash |

| 25.1 | 5 | Re-equilibration |

| 30.0 | 5 | End of Run |

Expected Result: The 2-methylsulfanyl-N-phenylacetamide is moderately lipophilic and typically elutes between 40% and 55% B (approx. 10–14 mins in this gradient).[1]

Protocol B: Optimized Isocratic Method (Routine QC)

Once retention is confirmed, switch to this robust method for routine analysis.

-

Mobile Phase: Water : ACN : Formic Acid (55 : 45 : 0.1 v/v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Run Time: 10 minutes.

-

Retention Time: Expect analyte peak at ~4.5 – 5.5 minutes.[1]

-

System Suitability Criteria:

-

Tailing Factor (

): 0.8 – 1.5 -

Theoretical Plates (

): > 3000 -

%RSD (n=5 injections): < 2.0%

-

Degradation Pathways & Troubleshooting

The most common failure mode for this assay is the appearance of a secondary peak eluting before the main peak. This is the sulfoxide derivative.[1]

Degradation Logic Diagram

Caption: Figure 2: Oxidative degradation pathway. The sulfoxide is the primary degradant and will elute earlier than the parent peak due to increased polarity.

Troubleshooting Steps:

-

Issue: Extra peak at RRT ~0.8.

-

Cause: Sulfoxide formation.[1]

-

Fix: Prepare fresh samples. Ensure ACN is not old (ACN can form peroxides over time).[1] Store samples at 4°C in amber vials.

Validation Parameters (ICH Q2(R2))

To ensure the method is "fit for purpose," perform the following validation steps.

| Parameter | Experimental Procedure | Acceptance Criteria |

| Specificity | Inject: 1) Blank, 2) Placebo, 3) Analyte,[3][4] 4) Spiked Impurities (Aniline, Sulfoxide). | No interference at retention time of analyte.[1] Resolution > 1.5 between all peaks.[1][5] |

| Linearity | Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL). | |

| Accuracy | Spike placebo with analyte at 80%, 100%, and 120% levels (triplicate). | Recovery: 98.0% – 102.0%.[1] |

| Precision | Repeatability: 6 injections of 100% std. Intermediate: Different day/analyst. | RSD |

| LOD / LOQ | Determine based on Signal-to-Noise (S/N). | LOD: S/N |

| Robustness | Vary Flow (±0.1 mL/min), Temp (±5°C), Organic % (±2%). | System suitability must still pass.[1] |

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

-

PubChem. (n.d.).[1][6] Compound Summary: N-methyl-2-phenyl-2-phenylsulfanylacetamide (Analogous Structure Data).[1] National Library of Medicine.[1] [Link]

-

Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Gradient Scouting Principles).

Sources

- 1. N-methyl-2-phenyl-2-phenylsulfanylacetamide | C15H15NOS | CID 2889858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-(methylamino)-N-phenylacetamide | C9H12N2O | CID 541846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance TLC Profiling of Thioether Acetamides

Introduction & Chemical Context

Thioether acetamides (TEAs) represent a critical scaffold in medicinal chemistry, serving as precursors to sulfinyl-based eugeroics (e.g., Modafinil, Adrafinil) and as chelating agents in inorganic chemistry.

Chromatographic analysis of TEAs presents a unique "push-pull" challenge:

-

The Thioether (

): Lipophilic and prone to on-plate oxidation. -

The Acetamide (

): Polar, capable of hydrogen bonding, and prone to "tailing" on acidic silica gel.

This guide provides a validated framework for separating TEAs, monitoring their synthesis, and preventing common artifacts like "ghost spots" caused by spontaneous oxidation.

Physicochemical Profiling & Stationary Phase Selection

Before selecting a mobile phase, one must understand the interaction between the analyte and the stationary phase.

| Feature | Chromatographic Behavior | Mitigation Strategy |

| Thioether Sulfur | Weakly polar; prone to oxidation ( | Use 2D-TLC to verify stability; Avoid old/acidic ether. |

| Amide Carbonyl | Strong H-bond acceptor; interacts with silica silanols ( | Use protic co-solvents (MeOH) or increase elution strength.[1] |

| Amide Nitrogen | Weakly basic (pKa ~ -0.5 to 1); generally neutral at pH 7. | Base additives ( |

Stationary Phase Recommendation:

-

Standard: Silica Gel

(Particle size 10–12 µm).[2] -

Alternative: For highly basic amino-acetamides, use Amino-bonded Silica (

) to prevent irreversible adsorption.

Method Development Protocol

Phase 1: Mobile Phase Optimization (The "Triangle" Approach)

Do not rely on a single solvent. Use a screening gradient based on Snyder’s solvent selectivity triangle.

Step 1: The Screen Prepare three micro-chambers (beakers with watch glasses) with the following systems:

-

System A (Non-Polar): Hexane : Ethyl Acetate (3:1)

-

Target: Lipophilic TEAs with bulky aromatic groups (e.g., Benzhydryl derivatives).

-

-

System B (Mid-Polar): Toluene : Acetone (4:1)

-

Target: TEAs showing poor resolution (overlapping spots) in System A. Toluene provides

interaction selectivity.

-

-

System C (Polar): Dichloromethane (DCM) : Methanol (95:5)

-

Target: Short-chain TEAs or those with additional polar functional groups.

-

Step 2: The Adjustment

-

If

in System A: Switch to pure EtOAc, then move to DCM:MeOH. -

If Tailing Occurs: This is likely due to the amide-silanol interaction.

-

Fix: Add 1% Methanol to the Hexane/EtOAc system (breaks H-bonds).

-

Fix: Do not add acetic acid unless a carboxylic acid intermediate is present; acid promotes thioether oxidation.

-

Phase 2: Visualization Strategy (Crucial for Thioethers)

TEAs often lack strong UV chromophores unless aryl groups are attached. A dual-visualization approach is required to confirm the thioether moiety.

| Method | Sensitivity | Specificity | Mechanism |

| UV 254 nm | Moderate | Low (Aromatics only) | Fluorescence quenching of |

| KMnO | High | High (Thioethers) | Oxidizes Sulfide ( |

| Iodine ( | High | Low (General) | Reversible intercalation. |

| Dragendorff | Low | Specific (Amines) | Only works if the amide nitrogen is substituted with a basic amine side chain. |

Workflow Visualization

The following diagram illustrates the decision logic for developing a robust TLC method for a novel Thioether Acetamide.

Figure 1: Decision tree for optimizing mobile phases for Thioether Acetamides, balancing polarity and resolution.

Case Study: Synthesis of Modafinil Precursor

Analyte: Benzhydrylthioacetamide (Intermediate)

Reaction: Benzhydryl chloride + Thiourea

Protocol:

-

Sample Prep: Dissolve 5 mg of crude reaction mixture in 1 mL Ethyl Acetate.

-

Plate: Silica Gel 60

on Aluminum backing.[3] -

Eluent: Hexane : Ethyl Acetate (1:1).

-

Development:

-

Spot 2 µL.

-

Elute to 80% of plate height.

-

Dry completely with a stream of cool air (residual solvent interferes with oxidation stains).

-

-

Detection:

-

Observe under UV (Benzhydryl group absorbs strongly).

-

Dip in KMnO

solution and heat gently. -

Result: The Thioether appears as a bright yellow spot (

) against a pink background. Impurities (disulfides) appear at higher

-

Troubleshooting: The "Ghost Spot" Phenomenon

A common issue with thioethers is the appearance of two spots for a pure compound.

Cause: On-plate oxidation.[4][5] Silica gel contains active oxygen and trace metals (Iron) that can catalyze the oxidation of the thioether (

Validation Test (2D-TLC):

-

Spot the sample in the corner of a square plate.

-

Run in Solvent System A.

-

Dry the plate, rotate 90°, and run in the same Solvent System A.

-

Analysis:

-

All stable compounds will align on the diagonal.[1]

-

If a spot appears off-diagonal , the compound is decomposing/oxidizing during the chromatography.

-

Solution:

-

Use fresh solvents (peroxides in old ether/THF accelerate oxidation).

-

Pre-wash the plate with MeOH containing 1% TEA to neutralize active acidic sites (dry before use).

References

-

Modafinil Synthesis & Intermediates

-

TLC Visualization Reagents

-

General TLC Methodology

-

TLC Tips and Tricks (Solvent Strength & Selectivity). Merck Millipore. Link

-

Sources

- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 2. organomation.com [organomation.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. TLC stains [reachdevices.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

Application Note: FTIR Spectrum Analysis of Amide and Sulfide Bands in 2-Methylsulfanyl-N-phenylacetamide

This Application Note is designed for researchers in pharmaceutical analysis and organic synthesis. It provides a rigorous, self-validating protocol for the structural confirmation of 2-methylsulfanyl-N-phenylacetamide (also known as

Introduction & Significance

2-methylsulfanyl-N-phenylacetamide is a structural hybrid containing a secondary amide backbone (acetanilide core) and a thioether (sulfide) side chain. In drug development, this motif serves as a critical intermediate for synthesizing heterocyclic scaffolds and non-steroidal anti-inflammatory drugs (NSAIDs).

Accurate FTIR analysis is essential to:

-

Confirm Amide Formation: Distinguish the product from amine (aniline) or carboxylic acid precursors.

-

Verify S-Alkylation: Confirm the integrity of the C–S–C linkage and ensure no oxidation to sulfoxide (S=O) or sulfone (O=S=O) has occurred.

-

Monitor Polymorphism: Solid-state amide bands are sensitive to hydrogen bonding networks, which differ between polymorphs.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate wavenumber assignment, two methods are recommended. The KBr Pellet method is the "Gold Standard" for resolution and observing hydrogen-bonding effects, while ATR is suitable for rapid QC.

| Method | Protocol Steps | Critical Note |

| KBr Pellet (Referee Method) | 1. Mix 1–2 mg of dry sample with 200 mg of spectroscopic-grade KBr.2. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect.3. Press at 8–10 tons for 2 mins to form a transparent disc. | Moisture Control: Ensure KBr is dry. Water bands (3400 cm⁻¹) can obscure the N-H stretch. |

| Diamond ATR (Rapid QC) | 1. Place ~5 mg of solid directly on the diamond crystal.2. Apply high pressure using the anvil clamp.3. Acquire background spectrum before clamping. | Peak Shift: ATR peaks may shift slightly lower (1–3 cm⁻¹) compared to transmission due to refractive index dispersion. |

Instrument Parameters

-

Detector: DTGS (standard) or MCT (high sensitivity for weak sulfide bands).

-

Resolution: 4 cm⁻¹ (optimal balance of signal-to-noise and peak separation).

-

Scans: 32 (ATR) or 64 (Transmission) to resolve weak C–S stretches.

-

Apodization: Blackman-Harris 3-Term.[1]

Spectral Analysis & Band Assignment

The spectrum of 2-methylsulfanyl-N-phenylacetamide is defined by the interplay between the rigid amide resonance and the flexible thioether tail.

The Amide Core (The "Skeleton")

The acetanilide core provides the strongest diagnostic bands.

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Amide A | N–H Stretch | 3250 – 3300 | Medium, Broad | Indicates trans-amide H-bonding. Sharpens in dilute solution (~3400 cm⁻¹). |

| Amide I | C=O Stretch | 1660 – 1670 | Very Strong | The primary ID band. Lower frequency than esters due to resonance. |

| Amide II | N–H Bend + C–N Stretch | 1530 – 1550 | Strong | Specific to secondary amides. Disappears if N-alkylated (tertiary amide). |

| Amide III | C–N Stretch + N–H Bend | 1240 – 1280 | Medium | Complex mixed mode; useful for fingerprinting. |

The Sulfide/Thioether Side Chain (The "Target")

The sulfide (thioether) group is spectroscopically "quiet" compared to the amide, making its detection a test of instrument sensitivity and analyst expertise.

-

C–S Stretching (

): Unlike C=O or C-N, the C-S bond has a low dipole moment change, resulting in weak absorption .-

Assignment: Look for a weak-to-medium band in the 600 – 700 cm⁻¹ region.

-

Specificity: In alkyl-aryl sulfides (like the -CH2-S-CH3 segment), this often appears as a doublet or single peak near 680–700 cm⁻¹ .

-

-

S-CH₃ Deformation: The methyl group attached to sulfur exhibits a symmetric bending vibration (

) often found near 1300–1330 cm⁻¹ , distinct from C-methyls.

The Aromatic Ring (N-Phenyl)

-

C=C Ring Stretch: Pair of bands at 1600 cm⁻¹ and 1500 cm⁻¹ .

-

Out-of-Plane (OOP) Bends: Monosubstituted benzene rings (N-phenyl) show two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ .

-

Caution: The 690 cm⁻¹ aromatic band can overlap with the C–S stretch.

-

Self-Validating Logic Pathways

To ensure scientific integrity, the analyst must validate the spectrum against potential failure modes (impurities or degradation).

Signaling Pathway: Structural Confirmation

The following DOT diagram illustrates the logical decision tree for confirming the structure and ruling out common synthesis byproducts.

Figure 1: Logical decision tree for FTIR structural validation, prioritizing the exclusion of oxidized byproducts (sulfones) and precursors.

Troubleshooting & Common Pitfalls

Distinguishing Oxidation (Sulfoxide/Sulfone)

The sulfur atom is prone to oxidation. This is the most critical purity check in FTIR.

-

Sulfoxide (R-SO-R): Strong band at 1030–1070 cm⁻¹ .

-

Sulfone (R-SO₂-R): Two strong bands at 1300–1350 cm⁻¹ (asymmetric) and 1120–1160 cm⁻¹ (symmetric).

-

Protocol: If the spectrum shows new, intense bands in these regions, the sample is degraded.

Water Interference

The amide N-H stretch (3250 cm⁻¹) overlaps with O-H stretching from moisture.

-

Diagnosis: Broad, rounded curvature >3400 cm⁻¹.

-

Remedy: Dry the KBr powder at 110°C overnight or use the ATR method.

Polymorphism

Acetanilide derivatives often crystallize in different forms.

-

Observation: Splitting of the Amide I band (e.g., doublet at 1665/1655 cm⁻¹).

-

Action: Do not reject the sample. Record the melting point to confirm the polymorph or recrystallize from a standard solvent (e.g., Ethanol) to normalize the crystal form before FTIR.

References

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-S and Amide assignments).

-

NIST Chemistry WebBook. Acetamide, N-methyl-N-phenyl- (Acetanilide derivative) IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

-

SpectraBase. 2-(methylthio)aniline FTIR Spectrum. Wiley Science Solutions. (Reference for methylthio-aromatic group frequencies). Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837.[3] Wiley. (Detailed analysis of Sulfide C-S stretching regions).

Sources

Technical Support Center: Synthesis of 2-methylsulfanyl-N-phenylacetamide

Welcome to the technical support center for the synthesis of 2-methylsulfanyl-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific amide bond formation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

Core Synthesis Overview: Amide Coupling

The synthesis of 2-methylsulfanyl-N-phenylacetamide typically involves the coupling of 2-(methylthio)acetic acid and aniline. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile that is readily attacked by the amine nucleophile.[3][4]

This guide will focus on a common and effective method using a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is unexpectedly low or I'm observing no product formation. What are the primary causes?

Answer: This is the most prevalent issue in amide coupling reactions. The root cause often lies in one of the following areas:

-

Inefficient Carboxylic Acid Activation: The core of the reaction is the formation of a highly reactive O-acylisourea intermediate from the reaction of 2-(methylthio)acetic acid with EDC.[1][4] If this activation is incomplete, the reaction will not proceed.

-

Cause: Degradation of EDC due to moisture. Carbodiimides are moisture-sensitive.

-

Solution: Use a fresh bottle of EDC or EDC that has been stored properly under anhydrous conditions at -20°C.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Protonation of the Amine: Aniline is a weak base. In an acidic environment, it can be protonated to form an anilinium salt. This salt is not nucleophilic and will not react with the activated carboxylic acid.[6]

-

Cause: The reaction pH is too low. The activation step with EDC is most efficient at a pH of 4.5-6.0, but the subsequent coupling with the amine is better at a pH of 7.0-8.5.[5]

-